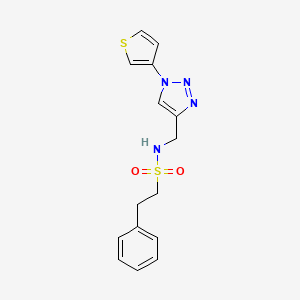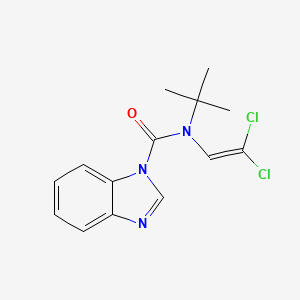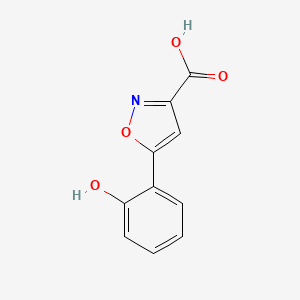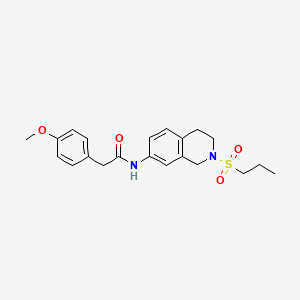
2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the family of sulfonamides and has been studied extensively for its potential applications in various fields.
作用機序
The mechanism of action of 2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethanesulfonamide involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition results in the arrest of the cell cycle and ultimately leads to cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethanesulfonamide has been shown to have several biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress in cancer cells, which leads to DNA damage and ultimately results in cell death. Additionally, this compound has been shown to inhibit angiogenesis, which is the process of forming new blood vessels. This inhibition can prevent the growth and spread of cancer cells.
実験室実験の利点と制限
One of the main advantages of using 2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethanesulfonamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective against various types of cancer cells, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells, which can limit its use in certain applications.
将来の方向性
There are several future directions for the research of 2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethanesulfonamide. One of the most promising directions is the development of novel analogs of this compound that can have improved efficacy and reduced toxicity. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in other fields of scientific research. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
In conclusion, 2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethanesulfonamide is a promising compound that has potential applications in various fields of scientific research. Its potent anticancer activity and mechanism of action make it a promising candidate for further research. However, its potential toxicity and limitations in certain applications need to be addressed. Future research in this field can lead to the development of novel compounds with improved efficacy and reduced toxicity.
合成法
The synthesis of 2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethanesulfonamide involves the reaction of 2-phenylethylamine with 4-azidothiophenol in the presence of copper(I) bromide and sodium ascorbate. This reaction results in the formation of the intermediate compound, which is then reacted with 2-chloroethylsulfonate to yield the final product. The overall synthesis method is efficient and yields high purity products.
科学的研究の応用
2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethanesulfonamide has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and prostate cancer.
特性
IUPAC Name |
2-phenyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c20-23(21,9-7-13-4-2-1-3-5-13)16-10-14-11-19(18-17-14)15-6-8-22-12-15/h1-6,8,11-12,16H,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWLBFONJWWJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCS(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2782864.png)
![N-[4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B2782865.png)
![2-(8-(4-chlorobenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(9H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2782866.png)


![ethyl 2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-2-methylpropanoate](/img/structure/B2782872.png)
![2-{1'-acetyl-[2,2'-bipyrrolidine]-1-yl}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2782873.png)
![N-(2,5-dimethylphenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2782877.png)

![3-(2-fluorophenyl)-2-{[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2782881.png)
![methyl 3-{5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}phenyl ether](/img/structure/B2782883.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2782885.png)
![N-benzyl-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2782886.png)